Benthiavalicarb-isopropyl

Overview

Description

Benthiavalicarb-isopropyl is a fungicide belonging to the carboxylic acid amides group. It is highly effective against Oomycetes fungal plant pathogens, including those causing late blight and downy mildew . This compound is known for its preventive and curative properties, making it a valuable tool in agricultural pest management .

Mechanism of Action

Benthiavalicarb-isopropyl, also known as Benthiavalicarb isopropyl, is a novel fungicide that belongs to the carboxylic acid amides (CAA) group . This compound has been developed to control several diseases in the field .

Target of Action

This compound is a highly selective fungicide that targets plant pathogens belonging to Oomycetes . These pathogens are responsible for diseases such as late blight and downy mildew .

Mode of Action

The compound works by strongly inhibiting mycelia growth, zoosporangia germination, and cystospore germination . It also inhibits the sporulation of Phytophthora infestans at a very low concentration .

Biochemical Pathways

This compound affects the biochemical pathways related to the growth and reproduction of the targeted pathogens. By inhibiting mycelia growth and sporulation, it disrupts the life cycle of the pathogens, preventing them from spreading and causing disease .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its excellent preventive, curative, translaminar, and systemic movement . It also has residual activities, which means it continues to be effective for a period after application .

Result of Action

The result of this compound’s action is the control of several diseases in the field. It has superb preventive and curative effects on late blight and downy mildew . Its inhibitory activity towards lesion development contributes to its excellent disease-controlling abilities .

Action Environment

The action of this compound is influenced by environmental factors. It has a moderate risk of leaching to groundwater due to its low aqueous solubility and volatility .

Preparation Methods

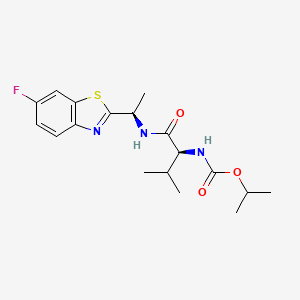

Synthetic Routes and Reaction Conditions: Benthiavalicarb-isopropyl is synthesized through the condensation of N-isopropoxycarbonyl-L-valine with 2-amino-6-fluorobenzothiazole . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures consistency in production .

Chemical Reactions Analysis

Types of Reactions: Benthiavalicarb-isopropyl primarily undergoes hydrolysis and oxidation reactions. In aqueous environments, it can hydrolyze to form its corresponding acid and alcohol derivatives . Oxidation reactions can lead to the formation of various oxidized metabolites .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

Major Products Formed:

Hydrolysis Products: Corresponding acid and alcohol derivatives.

Oxidation Products: Various oxidized metabolites depending on the specific conditions and reagents used.

Scientific Research Applications

Benthiavalicarb-isopropyl has a wide range of applications in scientific research:

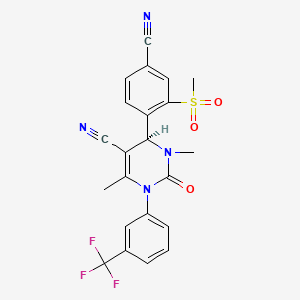

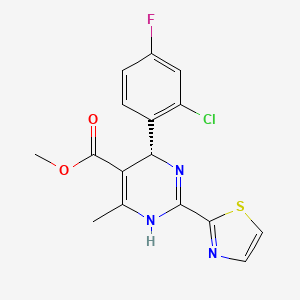

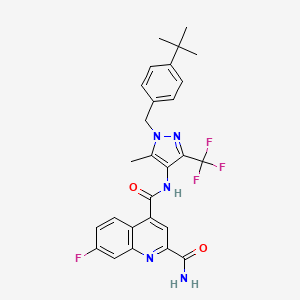

Comparison with Similar Compounds

Iprovalicarb: Another carboxylic acid amide fungicide with similar preventive and curative properties.

Valifenalate: Known for its effectiveness against Oomycetes fungi.

Fluopicolide: A fungicide with a different mode of action but also used to control Oomycetes.

Uniqueness of Benthiavalicarb-isopropyl: this compound stands out due to its excellent preventive and curative effects, translaminar and systemic movement, and rainfastness . Its favorable environmental and toxicological profile further enhances its value as a fungicide .

Properties

IUPAC Name |

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRKFGIXLGKMKU-ABAIWWIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058232 | |

| Record name | Benthiavalicarb-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Benthiavalicarb isopropyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water (20 °C), 10.96 mg/L at pH 5; 13.14 mg/L at unadjusted pH; 12.76 mg/L at pH 9 | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20.5 °C | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Target Species/ Its mode of action is through the inhibition of phospholipid biosynthesis., Mechanism Study of Thyroid Tumors in Rats. 12 male Fisher rats/sex/dose were fed KIF- 230 in their diets at concentrations of 0, 13.3, or 661.4 mg/kg/day for 14 days. The data indicated that the administration of KIF-230 in the diet at a dose of 661.4 mg/kg/day resulted in decreased serum T4 levels (11-18%) in male rats. Absolute and relative-to-body liver weights were increased (22-24%) compared to controls, and macroscopic examination revealed enlarged liver in all rats in this dose group, which is consistent with enzyme induction. TSH levels were non-significantly increased compared to controls, and T3 levels remained similar to controls. The observed increase in UDP-GT activity (16%) on T4 could cause a decrease in circulating T4 levels, resulting in increased serum TSH levels via a feedback mechanism. This mechanism could ultimately cause hyperthyroidism following a sufficient duration of exposure in rats., Mechanism Study of Thyroid Tumors in Mice. 12 Scl:B6C3F1 male mice/dose were exposed to KIF-230 in their diet at concentrations of 0, 17.0, or 855.0 mg/kg/day for 14 days. No effects were observed on mortality, clinical observations, body weights, cumulative body weight gains, or food consumption. Increased absolute and relative liver weights were observed at 855 mg/kg/day, which is consistent with enzyme induction and the increased UDP-GT activity on T4 seen in this study. While serum T4 levels were decreased 25-29%, T3 and TSH remained similar to controls throughout the study. Typical UDP-GT inducers are known to cause hyperthyroidism by inducing TSH through a decrease in serum thyroid hormone levels; and thyroid hyperplasia is a potential mechanism for the induction of thyroid tumors. The lack of an appropriate antibody (anti-mouse TSH) could cause inaccurate measurements of TSH in the radioimmunoassay used to determine serum levels of TSH. While the mechanism is plausible, no definitive conclusions can be reached concerning this mechanistic study. | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

177406-68-7 | |

| Record name | Benthiavalicarb isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177406-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benthiavalicarb isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177406687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benthiavalicarb-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl]-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTHIAVALICARB-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ55PMS5IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167 °C | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the target of benthiavalicarb-isopropyl?

A1: this compound targets oomycetes, a group of microorganisms that resemble fungi but are more closely related to algae. While its precise mode of action is not fully understood, it is known to be a cellulose biosynthesis inhibitor, specifically targeting cellulose synthase within the organism. []

Q2: What are the downstream effects of this compound on oomycetes?

A2: By inhibiting cellulose biosynthesis, this compound disrupts the formation of cell walls in oomycetes, ultimately leading to their death. This is crucial as it hinders the growth and development of the pathogen. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H25FClN3O3S. Its molecular weight is 441.94 g/mol.

Q4: Is there any available spectroscopic data on this compound?

A4: While the provided abstracts do not provide specific spectroscopic data, researchers have used analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) to characterize and quantify this compound and its metabolites. [, , ]

Q5: How stable is this compound in different environmental conditions?

A5: Research indicates that this compound degrades relatively rapidly in soil, with a half-life of less than 11 days under both upland and flooded conditions. []

Q6: How does the structure of this compound contribute to its activity against oomycetes?

A6: While the provided abstracts do not delve into specific SAR studies, the presence of the carbamate group and the benzothiazole ring are likely essential for its fungicidal activity. Further research would be needed to elucidate the specific structural features responsible for its potency and selectivity. [, ]

Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A7: The provided research mentions various formulations for this compound, including wettable powders, suspending agents, emulsions, water-dispersible granules, and microemulsions. These formulations likely aim to improve handling, application, and effectiveness in controlling plant pathogens. [, , , , , , ]

Q8: What is the evidence for the efficacy of this compound in controlling plant diseases caused by oomycetes?

A8: Numerous studies demonstrate the effectiveness of this compound in controlling various oomycete diseases, including potato and tomato late blight, downy mildew in grapes and melons, and parasitic downy mildew. [, , , , , ]

Q9: Are there any reported cases of resistance to this compound in oomycete populations?

A9: While the provided abstracts do not mention specific resistance cases, research highlights the emergence of single-point mutations in the PvCesA3 gene of Plasmopara viticola populations in Japan, conferring resistance to CAA fungicides, including this compound. []

Q10: What analytical methods have been employed to characterize, quantify, and monitor this compound?

A10: Researchers have utilized various analytical methods for studying this compound, including HPLC, LC-MS/MS, and gas chromatography. These techniques allow for the separation, identification, and quantification of the fungicide and its degradation products in various matrices. [, , , , ]

Q11: What are some alternative fungicides or control methods for oomycete diseases?

A11: Several other fungicides, including metalaxyl, dimethomorph, cyazofamid, and mancozeb, are also effective against oomycetes. Integrated pest management strategies, such as crop rotation and resistant cultivars, can also help control these diseases. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)